molecular formula C11H5ClN2O2 B14054316 [(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

Katalognummer: B14054316
Molekulargewicht: 232.62 g/mol
InChI-Schlüssel: QYURSMWMTIRZSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is an organic compound that features a benzodioxole ring substituted with a chloro group and a propanedinitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile typically involves the reaction of 6-chloro-1,3-benzodioxole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile can be compared with other similar compounds, such as:

    6-Chloro-1,3-benzodioxole: Lacks the propanedinitrile group, making it less versatile in certain reactions.

    1,3-Benzodioxole: Lacks both the chloro and propanedinitrile groups, resulting in different chemical properties and reactivity.

The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.

Eigenschaften

Molekularformel

C11H5ClN2O2

Molekulargewicht

232.62 g/mol

IUPAC-Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

InChI

InChI=1S/C11H5ClN2O2/c12-9-3-11-10(15-6-16-11)2-8(9)1-7(4-13)5-14/h1-3H,6H2

InChI-Schlüssel

QYURSMWMTIRZSO-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.